(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes phenyl, trichloro, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trichloroacetyl chloride to form an intermediate, which is then reacted with aniline derivatives under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can reduce inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)acetamide
- N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)butanamide
Uniqueness
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively, combined with its stability and reactivity, makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H12Cl5NO2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H12Cl5NO2/c18-12-7-8-14(13(19)10-12)25-16(17(20,21)22)23-15(24)9-6-11-4-2-1-3-5-11/h1-10,16H,(H,23,24)/b9-6+ |
InChI Key |
HBQWZCZPPVPNGN-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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